For example, the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines involved a multistep approach []. Initially, substituted (arylmethyl)triphenylphosphoranes react with 4,4-ethylenedioxycyclohexanone, followed by hydrogenation and acidolysis to yield 4-(arylmethyl)cyclohexanones. Subsequent condensation of these intermediates with cyanoguanidine affords the desired tetrahydroquinazolines.
Another study describes a p-toluenesulfonic acid-catalyzed, one-pot, three-component synthesis of 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one []. This method reacts 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of a catalytic amount of p-toluenesulfonic acid.
Tetrahydroquinazolines can undergo various chemical transformations, enabling the introduction of diverse functionalities. Reduction reactions are frequently employed to modify the saturation of the heterocyclic ring system. A study investigating the reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid illustrated the formation of dihydro derivatives and their subsequent rearrangement under acidic conditions [].
For instance, 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues exhibited potent inhibition of DHFR from Pneumocystis carinii and Toxoplasma gondii, highlighting their potential as antiparasitic agents []. The inhibitory activity stems from the structural similarity of these compounds to the substrate dihydrofolic acid, allowing them to compete for binding to the enzyme's active site.
Another study explored the mechanism of action of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878), a compound with both 5-hydroxytryptamine (5-HT)1A agonism and 5-HT3 antagonism effects []. The study found that this compound binds to human 5-HT1A and 5-HT3 receptors.
For example, in the synthesis of 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one, computational studies indicated that the compound possesses suitable physicochemical properties, drug-likeliness features, and good oral bioavailability []. These predictions guide the selection and optimization of compounds for further development.
Antiparasitic Agents: Several studies have explored the potential of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines as antiparasitic agents, specifically against Pneumocystis carinii and Toxoplasma gondii []. These compounds act as DHFR inhibitors, effectively blocking folate metabolism in these parasites.
Anticancer Agents: The antiproliferative activity of certain tetrahydroquinazoline derivatives has sparked interest in their development as anticancer agents [].
Neuroprotective Agents: Research on SIRT2 inhibitors identified a highly selective compound, 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078), that exhibited neuroprotective effects in a cellular model of Parkinson's disease [].
Treatment of Diarrhea-Predominant Irritable Bowel Syndrome (IBS): A study examined the potential of TZB-30878 as a treatment for d-IBS []. The dual 5-HT1A agonism and 5-HT3 antagonism of this compound showed promising results in a rat model of IBS.
Cannabinoid Receptor Antagonists: Research on cannabinoid receptor antagonists led to the discovery of 5-(5-alkynyl-2-thienyl)pyrazole derivatives, which exhibited potent CB1 receptor antagonism and showed weight loss effects in obese mice []. These findings highlight the potential of these compounds for treating obesity and related metabolic disorders.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: